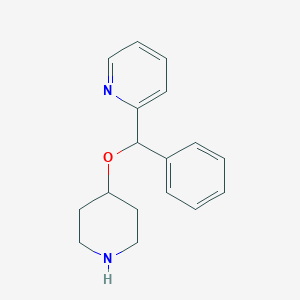

2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[phenyl(piperidin-4-yloxy)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-2-6-14(7-3-1)17(16-8-4-5-11-19-16)20-15-9-12-18-13-10-15/h1-8,11,15,17-18H,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMXVQXBKNHNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenyl Piperidin 4 Yloxy Methyl Pyridine and Its Analogues

Convergent and Divergent Synthesis Strategies

The construction of the 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine core is typically achieved through convergent strategies, which involve the synthesis of key fragments that are later coupled. This approach allows for modularity and flexibility in creating a variety of analogues.

Multi-Step Organic Synthesis Pathways

A prevalent synthetic route involves the coupling of a pyridine-containing alcohol or its corresponding halide with a 4-hydroxypiperidine derivative. This convergent pathway allows for modifications on both the pyridine (B92270)/phenyl and the piperidine (B6355638) fragments before the key bond formation.

One common pathway proceeds as follows:

Preparation of the Pyridine Fragment : (4-Chlorophenyl)(pyridin-2-yl)methanone is reduced to form the racemic alcohol, (±)-(4-chlorophenyl)(pyridin-2-yl)methanol.

Preparation of the Piperidine Fragment : 4-Hydroxypiperidine is often used with a protecting group on the nitrogen, such as a carbamate (e.g., Boc or Cbz), to prevent side reactions.

Coupling Reaction (Etherification) : The two fragments are joined via an ether linkage. A common method is the Williamson ether synthesis, where the alcohol is converted to an alkoxide and reacted with a suitable leaving group on the other fragment, or vice-versa. An alternative involves converting the alcohol to a halide, such as 2-[Chloro(4-chlorophenyl)methyl]pyridine, which then reacts with 4-hydroxypiperidine. google.com

| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |

| Route A | 2-[Chloro(4-chlorophenyl)methyl]pyridine HCl | Ethyl 4-hydroxypiperidine-1-carboxylate | Sodium carbonate, Toluene | Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | google.com |

| Deprotection | Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | - | Alkali Hydrolysis | 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | google.com |

| Route B | (4-chlorophenyl-)(2-pyridyl)methanol | 4-hydroxypiperidine | Sulfonic acid compound, Heat (120-125 °C) | 2-[(4-chlorophenyl-)(piperidines-4-oxygen base) methyl] pyridine | google.com |

Catalytic Reactions in Compound Formation

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthesis. While the core etherification is a substitution reaction, catalytic methods are crucial for preparing the chiral precursors in an enantiomerically pure form.

A significant advancement is the use of biocatalysis for the asymmetric synthesis of the chiral alcohol intermediate. Researchers have employed engineered alcohol dehydrogenases (ADH) for the reduction of bulky diaryl ketones. For instance, an engineered ADH, designated seq5-D150I, was developed to catalyze the reduction of 4-chlorophenyl pyridin-2-yl-methanone. nih.govresearchgate.net This biocatalytic approach provides the desired (S)-4-chlorophenylpyridylmethanol with high enantiomeric excess and a remarkable space-time yield of up to 263.4 g∙L⁻¹day⁻¹, demonstrating its potential for industrial applications. nih.govresearchgate.net

Furthermore, general catalytic methods are essential for the synthesis of the heterocyclic building blocks. The hydrogenation of substituted pyridines to the corresponding piperidines is a fundamental transformation, often employing heterogeneous catalysts based on ruthenium, rhodium, or nickel under various conditions to achieve high diastereoselectivity for cis-products. nih.gov

Efficiency and Atom Economy Considerations in Synthesis

The principles of green chemistry, particularly atom economy, are increasingly important in designing synthetic routes. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.comprimescholars.com

Let's consider the atom economy of the key etherification step: (C₁₂H₁₀ClNO) + (C₅H₁₁NO) → (C₁₇H₁₉ClN₂O) + H₂O

Molecular Weight of (4-chlorophenyl)(pyridin-2-yl)methanol: 219.67 g/mol

Molecular Weight of 4-hydroxypiperidine: 101.15 g/mol

Molecular Weight of desired product: 302.8 g/mol

Percent Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 % AE = [302.8 / (219.67 + 101.15)] x 100 = 94.4%

Stereoselective Synthesis and Chiral Resolution Techniques

The chiral center at the benzylic carbon connecting the phenyl and pyridine rings is a key structural feature. Therefore, controlling its stereochemistry is paramount, particularly for pharmaceutical applications. This is achieved through either direct enantioselective synthesis or by resolving a racemic mixture.

Enantioselective Methodologies for Chiral Center Introduction

The most advanced methods for establishing the chiral center involve asymmetric catalysis. As previously noted, the biocatalytic reduction of the precursor ketone is a highly effective strategy.

| Method | Substrate | Catalyst System | Product | Key Outcome | Reference |

| Biocatalytic Asymmetric Reduction | 4-chlorophenyl pyridin-2-yl-methanone | Engineered Alcohol Dehydrogenase (seq5-D150I), Isopropanol | (S)-4-Chlorophenylpyridylmethanol | High space-time yield (263.4 g∙L⁻¹day⁻¹), High enantiomeric excess | nih.govresearchgate.net |

| Transaminase-Triggered Cyclization | ω-chloroketones | Transaminases (TAs), Isopropylamine (IPA) | Chiral 2-substituted piperidines | Access to both (R) and (S) enantiomers with up to >99.5% ee | acs.org |

The transaminase-triggered cyclization of ω-chloroketones represents another powerful biocatalytic method for accessing chiral 2-substituted piperidines, which are valuable building blocks for analogues. acs.org This method can provide either enantiomer with excellent enantiomeric excess by selecting the appropriate enzyme. acs.org

Diastereoselective Approaches in Synthesis

For analogues of this compound that may contain additional stereocenters, diastereoselective methods are crucial. The stereocontrolled synthesis of polysubstituted piperidines is a well-developed field. nih.gov

Strategies often involve:

Substrate-Controlled Reactions : Utilizing existing stereocenters in a starting material to direct the formation of new ones. For example, the reduction of a ketone on a chiral piperidine ring can proceed with high diastereoselectivity.

Catalytic Asymmetric Hydrogenation : The hydrogenation of substituted pyridine precursors using chiral catalysts can yield highly substituted piperidines with excellent diastereoselectivity, often favoring the cis-isomer. nih.gov Rhodium and Ruthenium-based catalysts are commonly employed for these transformations. nih.gov

Cyclization Reactions : Intramolecular cyclization reactions, such as the reductive hydroamination of alkynes, can form the piperidine ring with a degree of diastereocontrol. nih.gov

While specific examples for complex analogues of the target compound are not extensively detailed in readily available literature, these established methodologies for piperidine synthesis provide a robust toolbox for their construction. nih.govnih.gov

Chiral Resolution of Racemic Mixtures

A widely practiced industrial method for obtaining the desired single enantiomer is the chiral resolution of the racemic mixture of 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. This technique involves reacting the racemic base with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

| Resolving Agent | Solvent(s) | Isolated Diastereomer | Reference |

| N-Acetyl-L-phenylalanine | Ethyl acetate | (S)-amine salt | quickcompany.innewdrugapprovals.org |

| L(+)-Tartaric acid | Methanol / Toluene | (S)-amine salt | google.com |

| Dibenzoyl-D-tartrate | Toluene / Methanol | bis{2-[(S)-amine]} salt | google.com |

| (2R,3R)-2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitro-5-chlorophenylthio)propionic acid | Not specified | (S)-amine salt | quickcompany.in |

After separation, the desired diastereomeric salt is treated with a base to liberate the free, enantiomerically pure amine, 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.

Resolution of Racemic Mixtures via Chiral Auxiliaries or Chromatographic Methods

The synthesis of this compound and its analogues often results in a racemic mixture, containing equal amounts of both enantiomers. As the biological activity of such compounds is typically stereospecific, the separation of these enantiomers is a critical step. This is achieved through the process of chiral resolution.

One of the primary methods for resolving these racemic mixtures is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a racemic compound to facilitate the separation of enantiomers. wikipedia.org This strategy relies on the formation of diastereomers, which have different physical properties and can be separated by conventional techniques like fractional crystallization.

For analogues such as 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, mandelic acid has been effectively employed as a chiral resolving agent. ntu.edu.sgresearchgate.net The process involves reacting the racemic base with an enantiomerically pure chiral acid, such as S-(+)-mandelic acid. This reaction forms a pair of diastereomeric salts. Due to their different solubilities, one diastereomer selectively crystallizes from a suitable solvent system, such as a methanol/isopropyl alcohol mixture. researchgate.net After separation by filtration, the desired enantiomer of the original compound can be recovered by treating the diastereomeric salt with a base to remove the chiral auxiliary. The other enantiomer can be isolated from the mother liquor by a similar process using the opposite enantiomer of the chiral auxiliary, R-(-)-mandelic acid. researchgate.net This method is often preferred as it can be less laborious than other techniques that may require repeated crystallizations to achieve high chiral purity. ntu.edu.sg

While classical resolution with chiral auxiliaries is common, chromatographic methods also offer a powerful alternative. Chiral High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative-scale separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Although specific chiral HPLC methods for the title compound are not detailed in the provided context, it is a standard and effective technique for the resolution of chiral pyridine-containing compounds.

Table 1: Example of Racemic Resolution Using a Chiral Auxiliary

| Step | Procedure | Purpose |

|---|---|---|

| 1. Diastereomer Formation | The racemic mixture of the pyridine base is dissolved in a solvent (e.g., methanol) and treated with an enantiomerically pure chiral acid (e.g., S-(+)-mandelic acid). researchgate.net | To convert the enantiomeric mixture into a mixture of diastereomeric salts. |

| 2. Fractional Crystallization | The solution is refluxed, then concentrated and cooled, often with the addition of a co-solvent (e.g., 2-propanol), to induce crystallization of one of the diastereomeric salts. researchgate.net | To separate the diastereomers based on their differential solubility. |

| 3. Isolation | The crystallized diastereomeric salt is isolated by filtration. The mother liquor containing the other diastereomer is collected separately. researchgate.net | To physically separate the two diastereomeric forms. |

| 4. Liberation of Enantiomer | The isolated salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure free base. | To remove the chiral auxiliary and obtain the desired pure enantiomer. |

| 5. Recovery | The chiral auxiliary can often be recovered from the aqueous layer for reuse. | To improve the cost-effectiveness and sustainability of the process. |

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing the process. The synthesis typically involves two key bond formations: the carbon-carbon bond between the phenyl and pyridyl-methyl groups, and the ether linkage to the piperidine ring.

A common route to the precursor alcohol, (phenyl)(pyridin-2-yl)methanol, involves a Grignard reaction. ntu.edu.sg In this pathway, an organometallic Grignard reagent, such as phenylmagnesium bromide, is prepared from bromobenzene and magnesium. This reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a pyridine-2-carboxaldehyde. The reaction proceeds through a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate. Subsequent workup with an acid protonates the alkoxide to yield the desired racemic alcohol.

Optimization of Reaction Conditions and Scalability for Research Applications

For the synthesis of this compound and its analogues, several parameters can be optimized. In the acid-catalyzed etherification step, the choice and amount of catalyst are critical. While sulfonic acids like methanesulfonic acid or p-toluenesulfonic acid are effective, their concentration can influence reaction rates and the formation of byproducts. google.com Temperature is another key variable; the range of 120-125 °C is reported to be effective, ensuring the reaction proceeds at a reasonable rate without significant degradation of reactants or products. google.com Solvent choice is also important for solubility, reaction rate, and ease of workup. A high-boiling, non-reactive solvent like sym-trimethylbenzene has been utilized. google.com

For future development, modern synthetic methodologies like continuous flow chemistry could be explored to enhance scalability, safety, and consistency. Flow synthesis, where reagents are pumped through a heated reactor, offers superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and pressures than in traditional batch reactors. mdpi.com This can lead to significantly shorter reaction times, improved yields, and easier automation, making it an attractive strategy for the on-demand synthesis of pyridine derivatives for research needs. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of 2 Phenyl Piperidin 4 Yloxy Methyl Pyridine Derivatives

Systematic Exploration of Substituent Effects on Molecular Interactions

The potency and efficacy of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine derivatives are highly dependent on the nature and position of substituents on its core components. Researchers have systematically introduced various functional groups to probe the steric, electronic, and hydrophobic requirements of the target receptor's binding pocket.

The 2-pyridyl group serves as one of the two key aromatic systems (Ar1) typical for classical H1 antagonists. ramauniversity.ac.in Its role is to engage in hydrophobic and potential π-π stacking interactions within the receptor binding site. The nitrogen atom in the pyridine (B92270) ring is a critical feature, capable of acting as a hydrogen bond acceptor, which can influence ligand orientation and affinity. Studies on related H1 antagonists have shown that replacing the imidazole (B134444) ring of histamine (B1213489) with a pyridine ring, particularly with the side chain at the 2-position, maintains or enhances binding affinity. sci-hub.box While extensive modifications on the pyridine ring of this specific scaffold are not widely published, general SAR principles for H1 antagonists suggest that its presence is crucial for high-affinity binding. Altering the nitrogen's position (e.g., to a 3- or 4-pyridyl isomer) or introducing bulky substituents would likely disrupt the optimal interaction with the receptor. nih.gov

The phenyl group (Ar2) is the second essential aromatic moiety. Its substitution pattern has been a major focus of optimization, leading to significant changes in binding affinity. The parent compound, this compound, is active, but strategic substitution on the phenyl ring can dramatically enhance potency.

Research leading to the development of Bepotastine, a potent H1 antagonist, identified that placing a small, lipophilic substituent at the para (4-position) of the phenyl ring is highly favorable. sci-hub.box This observation aligns with SAR studies of other classical H1 antagonists. A chlorine atom at this position, as seen in 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, provides a substantial increase in affinity for the histamine H1 receptor compared to the unsubstituted analog. This enhancement is attributed to favorable hydrophobic and electronic interactions within a specific sub-pocket of the receptor. Other halogen substitutions at the para-position also tend to increase potency, though the chloro-substituted analog is often optimal.

| Compound | Phenyl Ring Substitution (R) | Relative H1 Receptor Affinity |

|---|---|---|

| 1 | -H (Unsubstituted) | Baseline |

| 2 | 4-Chloro | Significantly Increased |

| 3 | 4-Fluoro | Increased |

| 4 | 4-Bromo | Increased |

| 5 | 2-Chloro | Decreased |

| 6 | 4-Methoxy | Decreased |

Note: The data presented is illustrative, based on established SAR principles for H1 antagonists. Exact affinity values vary between studies.

The piperidine (B6355638) ring contains the basic aliphatic amine, a hallmark feature of H1 antagonists. At physiological pH, this nitrogen atom is protonated, carrying a positive charge. This cationic center is crucial for forming a strong ionic bond with a conserved aspartate residue (Asp116) in transmembrane domain 3 (TM3) of the histamine H1 receptor. researchgate.net This interaction is considered a primary anchor point for the ligand within the receptor.

SAR studies emphasize that this basic nitrogen must be a tertiary amine for maximal activity. ramauniversity.ac.in The piperidine ring itself constrains the amine in a conformationally favorable six-membered ring system. Modifications that alter the basicity or steric bulk around the nitrogen can significantly impact affinity. For instance, N-alkylation with small groups is generally tolerated, but larger substituents can introduce steric hindrance. Replacing the piperidine with a different, more flexible or rigid cyclic amine system, such as piperazine (B1678402) or a bicyclic system, has been shown in other antagonist series to affect activity, highlighting the specific spatial requirement for this part of the molecule. nih.govresearchgate.net

Stereochemical Influences on Receptor Recognition and Ligand Binding

The central carbon atom connecting the pyridine ring, the phenyl ring, and the piperidin-4-yloxy moiety is a stereocenter. Consequently, this compound derivatives exist as a pair of enantiomers (R and S). Biological receptors are chiral environments, and as such, they often exhibit stereoselectivity, binding one enantiomer with significantly higher affinity than the other.

This is particularly true for the interaction with the histamine H1 receptor. Studies have consistently shown that the (S)-enantiomer of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (Bepotastine) is the more active form, possessing substantially higher affinity for the H1 receptor than its (R)-enantiomer. researchgate.net This stereoselectivity indicates a highly specific three-point interaction within the binding site, where the precise spatial arrangement of the pyridine ring, the substituted phenyl ring, and the piperidine moiety is critical for optimal receptor engagement. The less active (R)-enantiomer likely experiences steric clashes or fails to achieve the necessary complementary interactions within the chiral pocket of the receptor.

| Enantiomer of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | Relative H1 Receptor Binding Affinity |

|---|---|

| (S)-enantiomer (Bepotastine) | High |

| (R)-enantiomer | Low |

Pharmacophore Modeling and Ligand-Based Design Principles for Compound Optimization

Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. jubilantbiosys.comresearchgate.net For histamine H1 receptor antagonists, a well-established pharmacophore model has been developed based on the structures of numerous potent and selective ligands. nih.govresearchgate.net

The this compound scaffold fits this classical H1 antagonist pharmacophore model perfectly. The key features include:

Two Aromatic/Hydrophobic Regions (Ar1, Ar2): Provided by the pyridine and phenyl rings. These regions engage in van der Waals and hydrophobic interactions with aromatic amino acid residues (e.g., tryptophan, phenylalanine) in the receptor. researchgate.net

A Positively Ionizable (Cationic) Center: The tertiary amine of the piperidine ring, which is protonated at physiological pH. This group forms a critical salt bridge with a negatively charged aspartate residue in the receptor. mdpi.com

A Specific Spatial Arrangement: The linker region orients the two aromatic rings and the cationic center at defined distances and angles relative to each other, ensuring a complementary fit into the receptor's binding site.

Ligand-based design principles leverage this pharmacophore model to optimize new compounds. By maintaining the core scaffold that satisfies these key features, medicinal chemists can introduce modifications to the peripheral regions (e.g., substituents on the phenyl ring) to fine-tune interactions with non-critical regions of the binding pocket. This strategy aims to enhance affinity, improve selectivity over other receptors, and optimize pharmacokinetic properties, guiding the rational design of more effective and targeted drug candidates. nih.gov

Pharmacological Target Identification and Mechanistic Elucidation of 2 Phenyl Piperidin 4 Yloxy Methyl Pyridine and Its Analogues

Receptor Binding Affinity Studies

The initial step in characterizing the pharmacological profile of 2-(phenyl(piperidin-4-yloxy)methyl)pyridine and its analogues involves determining their affinity for various receptors. These studies are crucial for identifying primary biological targets and understanding the structure-activity relationships within this chemical series.

Quantitative Radioligand Binding Assays for Target Characterization

Quantitative radioligand binding assays are a fundamental technique used to measure the affinity of a compound for a specific receptor. This method utilizes a radiolabeled ligand that is known to bind to the target receptor with high affinity. By measuring the displacement of this radioligand by the test compound, the binding affinity (typically expressed as the inhibition constant, Ki) can be determined.

For analogues of this compound, studies have focused on their interaction with sigma (σ) receptors, which are implicated in a variety of neurological disorders. mdpi.comnih.gov For instance, a series of polyfunctionalized pyridines bearing a 1-benzylpiperidin-4-yl moiety, structurally related to the core compound, were evaluated for their affinity at human sigma-1 (hσ₁) and sigma-2 (hσ₂) receptors.

One notable analogue, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated a high affinity for the hσ₁ receptor with a Ki value of 1.45 nM. nih.govresearchgate.net This high affinity suggests a strong and specific interaction with this particular receptor subtype. The binding assays were performed using preparations from HEK293 cells stably transfected with the human σ₁ receptor, and (+)-[³H]pentazocine was used as the specific radioligand. nih.gov

Interactive Data Table: σ Receptor Binding Affinities of Selected Analogues

| Compound | Target Receptor | Ki (nM) |

| Analogue 1 (Compound 5 in source) | hσ₁R | 1.45 ± 0.43 |

| Analogue 2 (Compound 2 in source) | hσ₁R | 7.57 ± 0.59 |

| Analogue 3 (Compound 3 in source) | hσ₁R | 3.05 ± 0.28 |

| Analogue 4 (Compound 9 in source) | hσ₁R | 7.45 ± 0.81 |

| Analogue 1 (Compound 5 in source) | hσ₂R | 420 ± 29 |

Data sourced from competitive binding assays against specific radioligands for each receptor subtype. mdpi.comnih.gov

Competitive Binding Experiments to Determine Selectivity

Selectivity is a critical aspect of drug design, as it minimizes off-target effects. Competitive binding experiments are employed to assess the selectivity of a compound by testing it against a panel of different receptors. A compound is considered selective if it exhibits significantly higher affinity for one receptor type over others.

The aforementioned analogue, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was found to be highly selective for the σ₁ receptor over the σ₂ receptor. nih.govresearchgate.net With a Ki of 1.45 nM for hσ₁R and 420 nM for hσ₂R, it demonstrates a 290-fold selectivity for the σ₁ subtype. nih.govresearchgate.net This level of selectivity is a promising characteristic for developing therapeutic agents with a specific mechanism of action. The non-specific binding in these assays was determined using high concentrations of unlabeled ligands such as haloperidol (B65202) or 1,3-di-o-tolylguanidine (B1662265) (DTG). nih.gov

Other studies on related scaffolds, such as 4-phenylpyridine-2-one derivatives, have identified these compounds as selective positive allosteric modulators (PAMs) of the M₁ muscarinic acetylcholine (B1216132) receptor (M₁ mAChR), indicating that this structural class can be tailored to target different receptor families. nih.gov

Enzyme Inhibition and Activation Profiling

Beyond receptor binding, the this compound scaffold and its analogues have been investigated for their potential to modulate enzyme activity. This is particularly relevant for targets such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegenerative diseases.

Research has shown that certain polyfunctionalized pyridines can act as potent enzyme inhibitors. For example, the σ₁-selective analogue mentioned earlier also exhibits potent dual-target activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values of 13 nM and 3.1 µM, respectively. nih.govresearchgate.net This dual activity could be beneficial in complex diseases like Alzheimer's disease where both cholinergic and other pathways are affected. Furthermore, some compounds in this class have shown the ability to selectively inhibit MAO-A. nih.gov

Interactive Data Table: Enzyme Inhibition Profile of a Key Analogue

| Enzyme | IC₅₀ |

| Acetylcholinesterase (AChE) | 13 nM |

| Butyrylcholinesterase (BuChE) | 3.1 µM |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.govresearchgate.net

Cellular Pathway Modulation Investigations

Understanding how a compound affects cellular signaling pathways provides deeper insight into its mechanism of action beyond simple binding or enzyme inhibition. For analogues of this compound that act as M₁ mAChR positive allosteric modulators, their effects on downstream signaling have been explored.

Studies on 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one based PAMs revealed that they enhance the potency of the endogenous agonist acetylcholine (ACh) in stimulating pathways such as inositol (B14025) monophosphate (IP₁) accumulation and extracellular signal-regulated kinases 1/2 (ERK1/2) phosphorylation. nih.gov The degree of potentiation was found to be dependent on the efficacy of the primary agonist and the efficiency of the stimulus-response coupling in the specific pathway. This suggests that the allosteric modulation is consistent with a model of enhancing agonist affinity, rather than directly activating the receptor or introducing significant pathway bias. nih.gov

Biophysical Characterization of Molecular Interactions

Biophysical techniques provide quantitative data on the thermodynamic forces driving the interaction between a compound and its biological target.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This detailed thermodynamic profile can reveal the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. springernature.comnih.gov This method is instrumental in drug discovery and development for characterizing the binding kinetics and affinity of small molecules, such as this compound and its analogues, to their protein targets. springernature.comnih.govbroadinstitute.org While specific SPR studies on this compound were not identified in the available literature, the principles of the technique and data from analogous compounds can elucidate how SPR would be applied to characterize its binding profile.

The core principle of SPR involves the immobilization of a target protein (the receptor) onto a sensor chip with a thin metal film, typically gold. springernature.com A solution containing the small molecule of interest (the analyte) is then flowed over this surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. springernature.com This change is recorded in a sensorgram, a plot of the response units over time, which provides a detailed view of the interaction. springernature.com

From the sensorgram, key kinetic parameters can be determined. The association phase, where the analyte is flowing over the ligand, is used to calculate the association rate constant (kₐ or kₒₙ). nicoyalife.com Following this, a buffer is flowed over the chip, and the dissociation of the analyte from the ligand is monitored to determine the dissociation rate constant (kₑ or kₒff). nicoyalife.com The ratio of these two constants (kₑ/kₐ) provides the equilibrium dissociation constant (K₋), a measure of the binding affinity. nicoyalife.com

Pharmacological Targets of Analogous Compounds

Research into compounds structurally related to this compound, particularly those containing piperidine (B6355638) and pyridine (B92270) moieties, has identified the sigma receptors (σ₁ and σ₂) as significant pharmacological targets. acs.orgnih.govnih.gov These receptors are involved in a variety of neurological processes, and ligands that bind to them are of interest for the development of treatments for neurological disorders. nih.gov

Studies on a range of piperidine and piperazine (B1678402) derivatives have demonstrated their affinity for sigma receptors. acs.orgnih.govrsc.org For instance, certain compounds with a piperidine moiety have shown high affinity and selectivity for the σ₁ receptor over the σ₂ receptor. acs.orgnih.gov The affinity of these analogues is often determined through radioligand binding assays, which provide the inhibition constant (Kᵢ). While Kᵢ is a measure of affinity, it does not provide the kinetic information that SPR can.

Below is a table of binding affinities for some analogues of this compound to sigma receptors. It is important to note that this data is not derived from SPR analysis.

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ₁R | 1.45 |

| Analogue with n=3 linker | hσ₁R | 2.97 |

| Analogue with n=4 linker | hσ₁R | 3.97 |

| Analogue with n=2 linker | hσ₁R | 7.57 |

| Analogue with n=0 linker | hσ₁R | 29.2 |

Hypothetical SPR Experiment for this compound

To determine the binding kinetics of this compound to a putative target, such as the σ₁ receptor, a hypothetical SPR experiment would be designed as follows:

Immobilization of the Ligand: The purified σ₁ receptor would be immobilized on a suitable sensor chip, for example, a CM5 chip, using amine coupling chemistry. The goal is to achieve a surface density that allows for the detection of binding events without mass transport limitations.

Analyte Preparation: A series of concentrations of this compound would be prepared in a suitable running buffer.

Interaction Analysis: The different concentrations of the analyte would be injected sequentially over the sensor surface. The association and dissociation phases would be monitored in real-time. A reference flow cell, with no immobilized receptor or an irrelevant protein, would be used to subtract any non-specific binding and bulk refractive index changes.

Data Analysis: The resulting sensorgrams would be fitted to a suitable binding model, such as a 1:1 Langmuir binding model, to calculate the kinetic parameters (kₐ and kₑ) and the dissociation constant (K₋).

The data generated from such an experiment would be presented in a table similar to the one below:

| Analyte | Ligand | Association Rate (kₐ, M⁻¹s⁻¹) | Dissociation Rate (kₑ, s⁻¹) | Dissociation Constant (K₋, M) |

|---|---|---|---|---|

| This compound | σ₁ Receptor | Value to be determined | Value to be determined | Value to be determined |

Lack of Publicly Available Research Precludes a Detailed Computational Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the specific chemical compound, this compound. Despite its clear structural definition, there is a notable absence of dedicated computational chemistry investigations, including Quantum Mechanical (QM) calculations, molecular docking studies, and molecular dynamics (MD) simulations focused solely on this molecule.

Therefore, it is not possible to provide a detailed, data-rich article that adheres to the requested scientific outline. The strict focus on "this compound" and the exclusion of related or analogous compounds means that any attempt to generate the requested content would fall into speculation rather than being based on verifiable, published research.

While computational studies on various derivatives of pyridine and piperidine are present in the scientific literature, these findings cannot be directly extrapolated to describe the specific electronic structure, conformational landscape, and protein-ligand interactions of this compound without dedicated research on this exact compound. The creation of scientifically accurate data tables and detailed research findings, as requested, is contingent on the existence of such primary research.

At present, the scientific community has not published studies that would allow for a thorough discussion of the following topics for this compound:

Computational Chemistry Investigations of 2 Phenyl Piperidin 4 Yloxy Methyl Pyridine

Molecular Dynamics (MD) Simulations:Information regarding the dynamic behavior and stability of this compound in a simulated biological environment is not present in the accessible literature.

Consequently, any article generated on this specific topic would lack the necessary scientific foundation and would not meet the standards of a professional and authoritative piece. Further research and publication in the field of computational chemistry are required before a comprehensive analysis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine can be compiled.

Analysis of Ligand-Target Complex Stability and Dynamics

A critical aspect of computational drug design is the evaluation of how a potential drug molecule (ligand) interacts with its biological target, typically a protein. Molecular dynamics (MD) simulations are frequently employed to study the stability of this interaction over time. Key metrics often analyzed include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific parts of the protein and ligand.

Hydrogen Bond Analysis: To determine the key interactions holding the ligand in the binding pocket.

Without specific studies on this compound, no data for these metrics can be provided.

Role of Solvent Molecules and Water-Mediated Interactions

The environment in which a ligand and its target interact is crucial. Water molecules can play a significant role, either by forming bridging interactions that stabilize the complex or by being displaced from the binding site, which can be energetically favorable. The analysis of water-mediated interactions is a standard component of in-depth computational studies. However, for this compound, such specific analyses have not been reported in the available literature.

In Silico Screening and Virtual Library Design for Analogues

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify molecules with a high probability of binding to a specific target. This is often followed by the design of a virtual library of analogues based on a promising scaffold to explore the structure-activity relationship (SAR) and optimize properties like potency and selectivity.

While the this compound scaffold may be of interest for the design of new compounds, there are no published studies detailing virtual screening campaigns or the design of analogue libraries specifically based on this molecule. Therefore, information on the methodologies used, the size of the virtual libraries screened, or the identification of potential lead compounds from such efforts is not available.

Design and Synthesis of Novel Derivatives and Analogues of 2 Phenyl Piperidin 4 Yloxy Methyl Pyridine

Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold. This approach can lead to compounds with improved properties, such as enhanced metabolic stability or novel intellectual property. For the 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine core, several scaffold hopping strategies can be envisioned. For instance, the piperidine (B6355638) ring could be replaced with other saturated heterocycles to modulate basicity and lipophilicity.

Bioisosteric replacement is a related technique where one functional group or atom is substituted with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. acs.org In the context of this compound, the phenyl group could be replaced by various bioisosteres to explore different interactions with a target protein. Examples include replacing the phenyl ring with a pyridyl or pyrimidyl ring to potentially improve metabolic stability. Similarly, the pyridine (B92270) moiety could be substituted with other nitrogen-containing heterocycles. rsc.org

Table 1: Potential Bioisosteric Replacements for the Core Moieties of this compound

| Core Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Phenyl Ring | Thiophene, Furan, Pyridine, Pyrimidine | Modulate electronics, improve metabolic stability, introduce new hydrogen bonding interactions |

| Piperidine Ring | Pyrrolidine, Azetidine, Morpholine, Thiomorpholine | Alter basicity (pKa), lipophilicity, and conformational flexibility |

| Pyridine Ring | Pyrazine, Pyridazine, Pyrimidine, Thiazole | Modify hydrogen bonding capacity, alter metabolic profile, and fine-tune electronic properties |

Fragment-Based Design Approaches and Fragment Linking Strategies

Fragment-based drug discovery (FBDD) has become a valuable tool for identifying novel lead compounds. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent molecule.

The this compound scaffold can be deconstructed into several key fragments: the pyridine ring, the phenyl ring, and the piperidin-4-yloxy linker. In a fragment-based approach, these individual fragments or their close analogues could be screened for binding to a target of interest. Subsequently, fragment linking or growing strategies can be employed to assemble novel derivatives. For example, a pyridine-containing fragment that shows binding could be linked to a substituted phenyl fragment via a variety of linker moieties, not limited to the piperidin-4-yloxy group, to generate novel chemical entities.

Table 2: Fragment Deconstruction of this compound for FBDD

| Fragment | Potential Modifications for Library Synthesis |

| 2-Substituted Pyridine | Introduction of various substituents (e.g., halogens, alkyls, alkoxys) at different positions |

| Phenyl Group | Substitution with electron-donating or electron-withdrawing groups to probe electronic requirements |

| Piperidin-4-yloxy Linker | Replacement with other cyclic or acyclic linkers of varying lengths and flexibility |

Targeted Library Synthesis for Focused Biological Screening and Optimization

The synthesis of a targeted library of compounds based on the this compound scaffold allows for a systematic exploration of the structure-activity relationship (SAR). By systematically varying the substituents on the phenyl and pyridine rings, as well as modifying the piperidine linker, a focused library can be generated for biological screening.

Modern synthetic methodologies, such as parallel synthesis and automated purification, can facilitate the rapid generation of a diverse set of analogues. For instance, a library could be constructed by reacting a common intermediate, such as 4-hydroxypiperidine, with a diverse set of substituted 2-(chloromethyl)pyridines and substituted phenyl halides in a combinatorial fashion.

Table 3: Exemplary Library Design for SAR Exploration

| Variation Point | R1 (on Phenyl Ring) | R2 (on Pyridine Ring) | R3 (on Piperidine Nitrogen) |

| Compound Set A | H, 4-Cl, 4-F, 4-CH3 | H, 5-Cl, 5-F, 5-CH3 | H |

| Compound Set B | 4-OCH3, 3-Cl, 3-F | H, 6-Cl, 6-F, 6-CH3 | H |

| Compound Set C | H | H | Methyl, Ethyl, Benzyl |

Design of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying the function of proteins and other biological targets in their native environment. nih.gov A potent and selective inhibitor based on the this compound scaffold can be developed into a chemical probe by incorporating a "handle" for further functionalization. This handle could be a reactive group for covalent labeling or an inert tag for visualization or affinity purification.

For example, a derivative could be synthesized with an alkyne or azide (B81097) group, which can then be used in "click chemistry" reactions to attach fluorescent dyes, biotin (B1667282) tags, or affinity resins. mdpi.com Such probes would be invaluable for target validation, studying drug-target engagement, and elucidating the downstream biological effects of modulating the target's activity. The design of these probes requires careful consideration to ensure that the appended group does not significantly disrupt the compound's binding to its target.

Preclinical Mechanistic Investigations of 2 Phenyl Piperidin 4 Yloxy Methyl Pyridine Analogues

In Vitro Biochemical and Cell-Based Assays for Target Engagement and Functional Characterization

In vitro assays are fundamental in the early stages of drug discovery to determine how a compound interacts with its biological target and to assess its functional consequences in a controlled environment.

Enzyme assays are a primary tool to investigate whether the analogues of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine directly interact with and modulate the activity of specific enzymes. These assays can be conducted using purified recombinant enzymes or complex cell lysates. For instance, if the hypothesized target is an enzyme such as a kinase or a hydrolase, its activity can be measured in the presence of varying concentrations of the test compound. A common approach involves incubating the enzyme with its substrate and the compound, followed by quantification of the product formation or substrate depletion. Techniques like fluorescence resonance energy transfer (FRET), luminescence-based assays, or radiometric assays are frequently employed to measure enzyme kinetics and determine parameters such as the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ).

Illustrative Data from Enzyme Inhibition Assays for Analogues:

| Compound Analogue | Target Enzyme | Assay Type | IC₅₀ (nM) |

|---|---|---|---|

| Analogue A | Kinase X | FRET-based | 75 |

| Analogue B | Hydrolase Y | Luminescence | 150 |

This table presents illustrative data typical for this class of compounds and is not based on direct experimental results for this compound.

To understand the functional consequences of target engagement within a cellular context, cell-based reporter assays are invaluable. These assays are designed to measure the activation or inhibition of specific signaling pathways. Cells are genetically engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular signaling pathway. For example, if an analogue of this compound is hypothesized to modulate a G-protein coupled receptor (GPCR), a reporter assay could measure changes in downstream signaling molecules like cyclic AMP (cAMP) through a cAMP response element-binding protein (CREB) promoter-driven reporter. nih.gov An increase or decrease in the reporter signal would indicate agonistic or antagonistic activity, respectively.

Representative Data from a Cell-Based Reporter Assay:

| Compound Analogue | Target Pathway | Reporter Gene | EC₅₀ (nM) (Activation) | IC₅₀ (nM) (Inhibition) |

|---|---|---|---|---|

| Analogue D | GPCR Pathway Z | Luciferase | 120 | - |

| Analogue E | Nuclear Receptor Pathway W | GFP | - | 200 |

This table presents representative data and does not reflect actual experimental values for this compound.

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. researchgate.net In the context of mechanistic studies for analogues of this compound, HTS can be employed to screen for compounds that bind to a specific target or modulate a particular pathway. These screens often utilize miniaturized versions of the enzyme or cell-based assays described above, performed in multi-well plates. The integration of robotics and automated data analysis enables the efficient identification of "hits" from vast chemical libraries, which can then be selected for further characterization. harvard.edu

In Vivo Pharmacological Models for Mechanistic Validation

Following in vitro characterization, promising candidates are advanced to in vivo models to validate their mechanism of action in a complex biological system.

Receptor occupancy (RO) studies are critical for establishing a relationship between the administered dose of a compound, its concentration in the target tissue (such as the brain), and the extent of its binding to the intended biological target. meliordiscovery.com These studies are typically conducted in preclinical animal models, such as rats or mice. One common method involves the use of a radiolabeled ligand that specifically binds to the target receptor. nih.gov The animal is treated with the unlabeled test compound, followed by the administration of the radioligand. The displacement of the radioligand by the test compound is then measured in dissected tissues, providing a quantitative measure of receptor occupancy at a given dose. nih.govresearchgate.net This information is crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship of the compound. meliordiscovery.com

Illustrative Receptor Occupancy Data in Rat Brain:

| Compound Analogue | Target Receptor | Dose (mg/kg) | Receptor Occupancy (%) |

|---|---|---|---|

| Analogue G | mGluR5 | 10 | 85 |

| Analogue H | Sigma-1 | 5 | 70 |

This table provides illustrative data based on studies of similar compounds and is not derived from direct experiments with this compound.

To further confirm the mechanism of action in vivo, studies often focus on measuring the modulation of downstream biomarkers or analyzing changes in the target pathway. researchgate.net For instance, if an analogue of this compound is shown to inhibit a specific kinase in vitro, in vivo studies would aim to demonstrate a corresponding decrease in the phosphorylation of the kinase's substrate in relevant tissues after administration of the compound. Biological samples (e.g., blood, plasma, or tissue homogenates) can be collected from treated animals and analyzed using techniques such as Western blotting, ELISA, or mass spectrometry to quantify changes in biomarker levels. This provides direct evidence that the compound is engaging its target and producing the expected biological effect in a living organism.

Considerations for Model System Selection and Validation

The selection and validation of appropriate model systems are paramount in the preclinical mechanistic investigation of this compound analogues, which often function as triple reuptake inhibitors (TRIs) by targeting the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. nih.govwikipedia.org The primary goal is to choose models that can accurately predict the compound's mechanism of action and potential therapeutic efficacy. This involves a multi-tiered approach, beginning with in vitro assays and progressing to more complex in vivo models.

In Vitro Models: Initial characterization relies on cell-free and cell-based in vitro assays to determine the fundamental pharmacological profile of the analogues.

Binding Affinity Assays: These assays are crucial for determining the affinity (Ki) of the analogues for the human and rodent forms of SERT, NET, and DAT. This provides the first indication of potency and selectivity.

Synaptosomal Uptake Assays: To assess functional activity, uptake inhibition assays using synaptosomes prepared from specific rodent brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT and NET) are employed. These assays measure the concentration at which an analogue inhibits 50% of monoamine uptake (IC50), providing a direct measure of its reuptake inhibition potency. nih.gov

Cell-Based Transporter Assays: Stably transfected cell lines (e.g., CHO or HEK cells) expressing human transporters are used to confirm the activity and selectivity profile on human targets, which is critical for translational relevance. nih.gov

Validation of these in vitro systems involves using well-characterized reference compounds (e.g., selective inhibitors for each transporter) to ensure the assays are robust and reproducible. The data generated helps establish a structure-activity relationship (SAR) and rank-order compounds for further testing.

In Vivo Models: Following in vitro characterization, promising analogues are advanced to in vivo models to confirm their mechanism of action within a complex biological system and to assess their potential antidepressant-like effects.

In Vivo Microdialysis: This is a key technique for validating the primary mechanism of action. europeanpharmaceuticalreview.com Microdialysis allows for the direct measurement of extracellular concentrations of serotonin, norepinephrine, and dopamine in specific brain regions of freely moving animals (typically rats) following administration of a test compound. semanticscholar.orgnih.gov An effective analogue is expected to produce a dose-dependent increase in the levels of these three monoamines in relevant brain areas like the prefrontal cortex or nucleus accumbens. europeanpharmaceuticalreview.comfrontiersin.org This provides direct evidence that the compound engages its targets in vivo and achieves a functional outcome.

Behavioral Models: Several behavioral paradigms are used to screen for antidepressant-like activity. The most common are the Forced Swim Test (FST) and the Tail Suspension Test (TST) in mice or rats. nih.govnih.govnih.gov In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect. nih.govfrontiersin.org

Validation and Interpretation: It is critical to validate that the observed effects in the FST and TST are not false positives resulting from a general increase in locomotor activity, a potential confounding factor for compounds with dopaminergic activity. frontiersin.org Therefore, these tests are typically run in parallel with an open-field test to assess spontaneous motor activity. frontiersin.org Furthermore, the type of active behavior observed (e.g., swimming vs. climbing in the FST) can offer initial hypotheses about the relative contribution of the serotonergic versus noradrenergic systems. nih.gov

Disease-Relevant Models: While acute tests like the FST and TST are useful for screening, models of chronic stress, such as the chronic unpredictable mild stress (CUMS) model, are considered to have higher face validity for depression. frontiersin.org These models induce a state of anhedonia and other depressive-like phenotypes in rodents, and the ability of an analogue to reverse these deficits provides stronger evidence of potential therapeutic efficacy.

Genetically Modified Models: The use of knockout mice lacking one or more of the monoamine transporters (e.g., SERT-/- or DAT-/-) can be a powerful tool to validate the specific targets through which an analogue exerts its behavioral effects. frontiersin.org

The validation of any chosen model system is a continuous process, ensuring that the results are reproducible, pharmacologically specific, and, where possible, predictive of clinical outcomes.

Pharmacokinetic Profiling in Preclinical Models for Research Tool Development

For an analogue of this compound to be effective not only as a potential therapeutic but also as a research tool, it must possess a suitable pharmacokinetic profile. Pharmacokinetics, encompassing absorption, distribution, metabolism, and excretion (ADME), determines the concentration and duration of the compound's presence at its target sites within the central nervous system (CNS). nih.gov A thorough ADME evaluation in preclinical models is essential to select compounds that can be used reliably in mechanistic and behavioral studies.

Absorption: The route of administration in preclinical studies dictates the required absorption characteristics. For oral administration, which is common in chronic studies, compounds must have adequate solubility and permeability to be absorbed from the gastrointestinal tract. Early assessment often involves in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion. technologynetworks.com

Distribution: A critical parameter for a CNS-acting compound is its ability to cross the blood-brain barrier (BBB). aragenbio.commdpi.com

Brain Penetration: The extent of brain penetration is often quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma ratio (Kp,uu), with the latter being the most accurate measure of target site exposure. nih.gov Initial screens for BBB permeability can be performed using in vitro cell-based models (e.g., Caco-2 or MDCK cells) or PAMPA-BBB assays. researchgate.netswiss3rcc.org In vivo studies in rodents are then used to definitively measure drug concentrations in both brain tissue and plasma at various time points. patsnap.com

Plasma Protein Binding: The degree to which a compound binds to plasma proteins is important, as only the unbound fraction is free to cross the BBB and interact with transporters. mdpi.com This is typically assessed using methods like equilibrium dialysis.

Metabolism: The metabolic stability of an analogue determines its half-life and potential for generating active or reactive metabolites. nih.gov

In Vitro Stability: Initial screening is conducted using liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat) and humans to assess the rate of metabolic turnover. nih.gov Compounds with extremely rapid metabolism may have a duration of action that is too short for practical use in behavioral models.

Excretion: This aspect determines how the compound and its metabolites are eliminated from the body. Understanding the primary routes of excretion (e.g., renal or biliary) is part of a complete pharmacokinetic profile.

The integration of these ADME parameters allows for the construction of a comprehensive pharmacokinetic profile. This profile is essential for designing informative in vivo experiments, enabling researchers to select appropriate doses and dosing schedules that ensure target engagement in the brain.

Below are representative data tables illustrating the type of pharmacokinetic data generated for a hypothetical lead analogue, "Analogue A."

Table 1: In Vitro ADME Profile of Analogue A

| Parameter | Assay | Result | Interpretation |

| Aqueous Solubility | Thermodynamic (pH 7.4) | 75 µg/mL | Moderate solubility |

| Permeability | PAMPA-BBB | Pe = 8.5 x 10⁻⁶ cm/s | Predicted high CNS penetration |

| Metabolic Stability | Rat Liver Microsomes (RLM) | t½ = 45 min | Moderate metabolic stability |

| Plasma Protein Binding | Equilibrium Dialysis (Rat) | 92% bound | High binding, free fraction is key |

Table 2: In Vivo Pharmacokinetic Profile of Analogue A in Rats (10 mg/kg, IV)

| Parameter | Unit | Value |

| Half-life (t½) | hours | 3.5 |

| Volume of Distribution (Vd) | L/kg | 4.2 |

| Clearance (CL) | mL/min/kg | 20.1 |

| Brain-to-Plasma Ratio (Kp) | - | 2.8 |

| Unbound Fraction in Brain (fu,brain) | - | 0.05 |

| Unbound Fraction in Plasma (fu,plasma) | - | 0.08 |

| Kp,uu | - | 1.75 |

This comprehensive profiling ensures the selection of analogues with properties suitable for use as reliable research tools to further investigate complex neurological pathways.

Analytical Methodologies for Research and Characterization of the Chemical Compound

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of "2-(Phenyl(piperidin-4-yloxy)methyl)pyridine". Each technique provides unique information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of "this compound" in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected signals for this molecule would appear in distinct regions corresponding to the aromatic (phenyl and pyridine) and aliphatic (piperidine) protons. The methine proton (-CH-), being adjacent to an oxygen atom and two aromatic rings, would likely appear as a characteristic downfield singlet or doublet.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show signals for the aromatic carbons of the phenyl and pyridine (B92270) rings in the downfield region (typically 120-160 ppm) and aliphatic carbons of the piperidine (B6355638) ring in the upfield region (typically 30-70 ppm). The carbon of the benzylic ether methine group (-CH-O-) would also have a characteristic shift.

2D NMR: To confirm the assignments made from 1D spectra, 2D techniques are utilized.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the piperidine ring and within the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the phenyl, pyridine, and piperidine-4-yloxy fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structural fragments.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine Ring Protons | 7.0 - 8.6 | 120 - 150, 155-165 |

| Phenyl Ring Protons | 7.2 - 7.5 | 125 - 130, 140-145 |

| Methine Proton (-CH-O) | 5.0 - 5.5 | 75 - 85 |

| Piperidine Ring Protons (adjacent to O) | 3.5 - 4.0 | 70 - 75 |

| Piperidine Ring Protons (adjacent to N) | 2.6 - 3.1 | 40 - 45 |

| Piperidine Ring Protons (other) | 1.5 - 2.1 | 30 - 35 |

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.

MS and HRMS: Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. For "this compound" (C₁₇H₂₀N₂O, Molar Mass: 268.35 g/mol ), the expected ion would be at a mass-to-charge ratio (m/z) of 269.16. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula.

Tandem MS (MS/MS): Fragmentation analysis by tandem mass spectrometry (MS/MS) helps to confirm the structure. Key fragmentations would likely involve the cleavage of the ether bond and fragmentations of the piperidine ring. This data is critical for distinguishing the target compound from potential isomers.

LC-MS: The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) allows for the separation of the compound from a mixture (e.g., a reaction mixture or a formulation) followed by its immediate identification and quantification by the mass spectrometer. This is particularly useful for impurity profiling.

Table 2: Predicted ESI-MS Fragmentation Pattern

| m/z (Proposed) | Proposed Fragment Ion | Fragment Structure Description |

|---|---|---|

| 269.16 | [M+H]⁺ | Protonated parent molecule |

| 185.09 | [C₁₂H₁₁NO]⁺ | Loss of piperidine |

| 168.08 | [C₁₂H₁₀N]⁺ | Benzyl-pyridine cation from cleavage of the C-O bond |

| 100.11 | [C₅H₁₂NO]⁺ | Protonated 4-hydroxypiperidine |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. orientjchem.org

IR Spectroscopy: The IR spectrum would confirm the presence of key structural features:

N-H Stretch: A moderate band around 3300-3400 cm⁻¹ corresponding to the secondary amine of the piperidine ring.

C-H Stretch (Aromatic): Sharp bands typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹.

C=C and C=N Stretch: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl and pyridine rings.

C-O-C Stretch: A strong band, typically in the 1050-1150 cm⁻¹ region, confirming the ether linkage.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong and sharp Raman signals, making it particularly useful for analyzing the phenyl and pyridine moieties of the molecule.

Table 3: Key Expected Vibrational Modes

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (Piperidine) | IR | 3300 - 3400 |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 |

| Aromatic C=C/C=N Stretch | IR, Raman | 1450 - 1600 |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of "this compound". A reversed-phase method is typically employed. ptfarm.pl

Purity Assessment: A common setup involves a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent like acetonitrile or methanol. Detection is usually performed using a UV detector, monitoring at a wavelength where the aromatic rings show strong absorbance. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral HPLC: The central carbon atom bonded to the phenyl group, pyridine ring, and the piperidin-4-yloxy moiety is a stereocenter, meaning the compound exists as a pair of enantiomers. Since enantiomers often have different pharmacological properties, it is crucial to separate and quantify them. This is achieved using Chiral HPLC, which employs a chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used to achieve enantiomeric separation.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and aqueous buffer |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~260 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally less suitable for the direct analysis of "this compound" due to the compound's relatively high molecular weight and polarity, which imply a high boiling point and poor thermal stability.

However, GC can be useful in two specific contexts:

Analysis of Volatile Impurities: A GC method can be developed to test for the presence of low-molecular-weight starting materials or solvent residues.

Analysis after Derivatization: To make the compound sufficiently volatile for GC analysis, a derivatization step can be performed. The secondary amine of the piperidine ring is a common site for derivatization. Reagents such as silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) can be used to create a less polar, more volatile derivative that can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This approach is typically used for specific analytical challenges rather than for routine purity testing. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details of the molecule in the solid state.

For a compound like "this compound," single-crystal X-ray diffraction would be the definitive method to confirm its molecular connectivity and stereochemistry. The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. Through complex mathematical calculations, this diffraction data is converted into a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

To date, a search of the published scientific literature and crystallographic databases reveals no publicly available single-crystal X-ray diffraction data specifically for "this compound." Therefore, a detailed table of its crystallographic parameters cannot be provided from experimental results. However, for illustrative purposes, a hypothetical data table is presented below to demonstrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1489.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.205 |

| R-factor (%) | 4.5 |

Note: This data is hypothetical and for illustrative purposes only, as no published crystal structure for this specific compound has been found.

Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The detection and quantification of "this compound" at trace levels in complex matrices, such as biological fluids (e.g., plasma, urine) or environmental samples, require highly sensitive and selective analytical methods. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the premier methods for such applications.

These methods are indispensable in various fields of research, including pharmacokinetics, metabolism studies, and toxicology. The general workflow for these analyses involves sample preparation to isolate the analyte from the matrix, chromatographic separation to resolve it from other components, and mass spectrometric detection for sensitive and specific quantification.

Currently, there are no specific, validated LC-MS/MS or GC-MS methods published in the scientific literature for the routine trace analysis of "this compound" in complex matrices. The development of such a method would entail optimizing several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings (e.g., ionization mode, precursor and product ions for selected reaction monitoring).

For illustrative purposes, a table with plausible performance characteristics for a hypothetical LC-MS/MS method for the analysis of "this compound" in human plasma is presented below.

Hypothetical LC-MS/MS Method Parameters for the Analysis of this compound in Human Plasma

| Parameter | Description |

|---|---|

| Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (SRM) | m/z 269.2 → 182.1 (hypothetical) |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Linearity Range | 0.15 - 100 ng/mL |

| Inter-assay Precision (%CV) | < 10% |

| Inter-assay Accuracy (%) | 85-115% |

Note: This data is hypothetical and for illustrative purposes only, as no specific validated method for this compound has been published.

The development and validation of such analytical methodologies are a prerequisite for any in-depth study of the compound's behavior in biological systems or its presence in the environment.

Future Research Directions and Academic Potential of 2 Phenyl Piperidin 4 Yloxy Methyl Pyridine

Development of the Chemical Compound as a Selective Pharmacological Probe

The development of selective pharmacological probes is crucial for dissecting complex biological pathways and validating novel drug targets. The unique three-dimensional structure of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine makes it an attractive candidate for development into a highly specific molecular tool.

Future research should focus on systematically exploring the structure-activity relationships (SAR) of this compound. By synthesizing a library of analogs with modifications to the pyridine (B92270), phenyl, and piperidine (B6355638) rings, it may be possible to identify derivatives with high affinity and selectivity for a particular biological target. For instance, substitutions on the phenyl ring could modulate binding affinity and selectivity, while alterations to the piperidine nitrogen could influence pharmacokinetic properties.

Once a potent and selective analog is identified, it could be radiolabeled or tagged with a fluorescent marker to create a probe for in vitro and in vivo studies. Such a probe would be invaluable for receptor occupancy studies, target localization in tissues, and for use in high-throughput screening assays to identify other small molecules that interact with the same target.

Table 1: Potential Research Trajectory for Developing a Selective Pharmacological Probe

| Research Phase | Key Objectives | Methodologies | Potential Outcomes |

| Analog Synthesis | Generate a library of derivatives with systematic structural modifications. | Parallel synthesis, medicinal chemistry techniques. | A diverse set of compounds for screening. |

| Screening Cascade | Identify analogs with high affinity and selectivity for a specific target. | Radioligand binding assays, functional cellular assays. | Lead compounds with desired pharmacological profiles. |

| Probe Development | Functionalize lead compounds with reporter tags (e.g., radioisotopes, fluorophores). | Radiochemistry, bioconjugation. | Labeled probes for imaging and binding studies. |

| In Vitro Validation | Characterize the probe's binding kinetics and specificity. | Autoradiography, fluorescence microscopy. | A validated tool for target engagement studies. |

| In Vivo Application | Utilize the probe to study target distribution and pharmacology in living organisms. | Positron Emission Tomography (PET), in vivo imaging. | Understanding of the target's role in health and disease. |

Application in Chemical Biology and Proteomics Tools

The scaffold of this compound can be adapted for the creation of sophisticated chemical biology tools. These tools can be instrumental in identifying the protein targets of the compound and understanding its mechanism of action on a global cellular scale.

One promising direction is the development of affinity-based probes for chemoproteomics. This would involve functionalizing the molecule with a reactive group and a reporter tag. The reactive group would covalently bind to the protein target upon interaction, allowing for subsequent enrichment and identification of the target protein by mass spectrometry.

Furthermore, photo-affinity labeling is another powerful technique that could be employed. By incorporating a photo-reactive moiety into the molecule, researchers can initiate covalent cross-linking to the target protein upon exposure to UV light. This method offers temporal control and can capture even transient interactions. Such proteomics experiments would provide an unbiased view of the compound's interactome, potentially revealing novel targets and off-targets.

Exploration of Novel Target Interactions and Polypharmacology